[4-(3-Methylbenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and an isoxazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 3-methylbenzyl group through a nucleophilic substitution reaction. The isoxazole ring is then introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the piperazine and isoxazole derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction : Reduction reactions can target the isoxazole ring, converting it to a more saturated heterocycle. Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The isoxazole ring may interact with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation. The compound’s overall effect is a result of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: shares structural similarities with other piperazine and isoxazole derivatives.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative used in drug discovery.
Uniqueness
The uniqueness of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE lies in its combined structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-17-6-5-7-18(14-17)16-24-10-12-25(13-11-24)22(26)20-15-21(27-23-20)19-8-3-2-4-9-19/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
GHYYMXWDMUAJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.